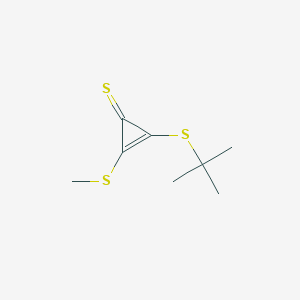![molecular formula C16H23N3O2 B14351671 2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol) CAS No. 91860-05-8](/img/structure/B14351671.png)
2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol) is a compound belonging to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties . The structure of this compound includes a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, making it an important scaffold in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1,8-naphthyridines, including 2,2’-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol), can be achieved through various methods. One common approach involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures . Another method is the Friedländer approach, which uses green strategies and involves the cyclization of intermediates . Industrial production methods often employ metal-catalyzed synthesis and hydroamination of terminal alkynes followed by Friedländer cyclization .
Analyse Des Réactions Chimiques
2,2’-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoromethylation agents, arylation reagents, and dehydrogenative coupling catalysts . Major products formed from these reactions include trisubstituted 2-amino-1,8-naphthyridines and other functionalized naphthyridine derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a component in light-emitting diodes and dye-sensitized solar cells . In biology and medicine, 1,8-naphthyridine derivatives have shown potential as anticancer agents, DNA intercalators, and inhibitors of various enzymes . They also exhibit anti-inflammatory, antimalarial, antifungal, and antibacterial properties . In industry, these compounds are used in the development of molecular sensors and self-assembly host-guest systems .
Mécanisme D'action
The mechanism of action of 2,2’-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol) involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, it binds between adjacent base pairs, altering the DNA conformation and inhibiting DNA replication or transcription . This leads to the suppression of cancer cell growth. Additionally, it may inhibit specific enzymes involved in various biological pathways, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2’-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol) include other 1,8-naphthyridine derivatives such as 2-amino-7-hydroxymethyl-1,8-naphthyridine, 2-amino-1,8-naphthyridine-7-carboxaldehyde, and 2,7-dimethyl-4-methoxy-1,8-naphthyridine These compounds share similar structural features but differ in their functional groups, leading to variations in their biological activities and applications
Propriétés
Numéro CAS |
91860-05-8 |
|---|---|
Formule moléculaire |
C16H23N3O2 |
Poids moléculaire |
289.37 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl-(7-methyl-2-propyl-1,8-naphthyridin-4-yl)amino]ethanol |
InChI |
InChI=1S/C16H23N3O2/c1-3-4-13-11-15(19(7-9-20)8-10-21)14-6-5-12(2)17-16(14)18-13/h5-6,11,20-21H,3-4,7-10H2,1-2H3 |
Clé InChI |
XGLKXPGOEJGYDK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C2C=CC(=NC2=N1)C)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


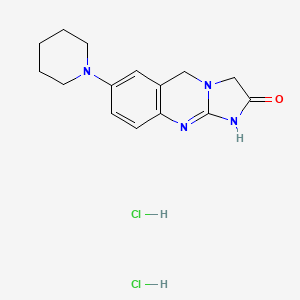
![N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide](/img/structure/B14351597.png)
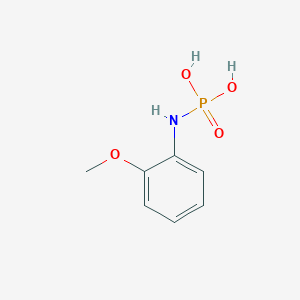
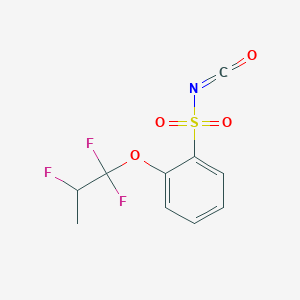
![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)
![3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B14351612.png)
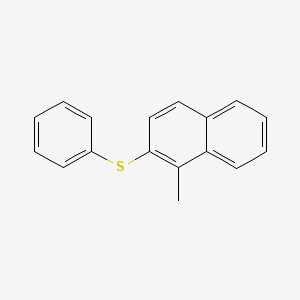
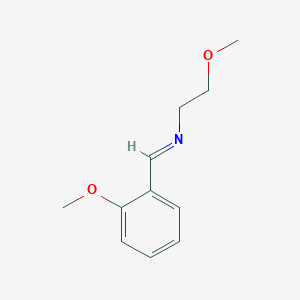
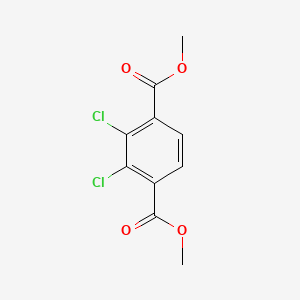
![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)

